

Melting Point of Fmoc-D-Asp(OtBu) Powder: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-d-asp-otbu*

Cat. No.: *B557725*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point of Fmoc-D-Asp(OtBu)-OH powder, a critical parameter for its use in solid-phase peptide synthesis (SPPS) and other applications in drug development. This document outlines the reported melting point ranges, details the experimental protocol for its determination, and situates the use of this reagent within the broader context of peptide synthesis.

Physicochemical Properties of Fmoc-Asp(OtBu)-OH Isomers

Fmoc-D-Asp(OtBu)-OH, chemically known as N- α -(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β -tert-butyl ester, is a chiral molecule. Consequently, its stereoisomer, Fmoc-L-Asp(OtBu)-OH, possesses distinct physical properties. A notable variance is observed in the reported melting points for these isomers, which can be a source of confusion. The data below summarizes the melting point ranges found in commercial and technical literature. It is crucial for researchers to be aware of the specific isomer they are using, as this will impact its physical handling and behavior in chemical reactions.

Compound	CAS Number	Melting Point (°C)
Fmoc-D-Asp(OtBu)-OH	112883-39-3	146-151
Fmoc-L-Asp(OtBu)-OH	71989-14-5	147-151[1] or 148-150 (decomposes)[2][3]
Fmoc-D-Asp-OtBu	134098-70-7	98-101

Note: The significant difference in melting points reported by some suppliers (e.g., 98-101°C) might be attributable to different crystalline forms, impurities, or measurement conditions. Researchers should always refer to the certificate of analysis provided by the supplier for batch-specific data.

Experimental Protocol: Melting Point Determination by the Capillary Method

The melting point of Fmoc-D-Asp(OtBu)-OH powder is typically determined using the open capillary method, a standard technique in chemical analysis.

Principle:

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure substance.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar device with a heated block and a viewing lens)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

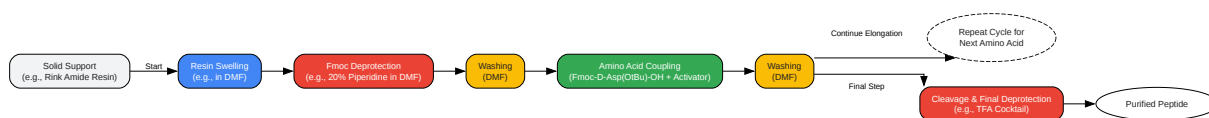
Procedure:

- **Sample Preparation:** A small amount of the Fmoc-D-Asp(OtBu)-OH powder is placed in a clean, dry mortar and gently ground into a fine, uniform powder. This ensures efficient and even heat transfer.
- **Capillary Tube Packing:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end. A packed column of 2-3 mm in height is ideal.
- **Measurement:**
 - The packed capillary tube is inserted into the heating block of the melting point apparatus.
 - A rapid heating rate is initially used to approach the expected melting point.
 - When the temperature is about 15-20°C below the anticipated melting point, the heating rate is reduced to approximately 1-2°C per minute.
 - The sample is observed carefully through the magnifying lens.
 - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
 - The temperature at which the entire solid phase has transformed into a clear liquid is recorded as the completion of melting.
- **Reporting:** The melting point is reported as a range from the onset to the completion of melting. For pure Fmoc-D-Asp(OtBu)-OH, this range is typically narrow. A broad melting range may indicate the presence of impurities.

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Asp(OtBu)-OH is a crucial building block in Fmoc-based solid-phase peptide synthesis, a cornerstone technique in drug discovery and proteomics. The inclusion of D-amino acids like D-aspartic acid can enhance the proteolytic stability of synthetic peptides, a desirable trait for therapeutic candidates.

The workflow below illustrates the key stages of incorporating an Fmoc-protected amino acid, such as Fmoc-D-Asp(OtBu)-OH, into a growing peptide chain on a solid support.



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Fmoc Solid-Phase Peptide Synthesis Cycle

Workflow Description:

- **Resin Swelling:** The solid support (resin) is swollen in a suitable solvent like dimethylformamide (DMF) to make the reactive sites accessible.
- **Fmoc Deprotection:** The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a mild base, typically a solution of piperidine in DMF.
- **Washing:** The resin is washed thoroughly with DMF to remove excess reagents and by-products.
- **Amino Acid Coupling:** The carboxyl group of the incoming Fmoc-D-Asp(OtBu)-OH is activated by a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amino group on the resin-bound peptide. The tert-butyl (OtBu) group protects the side-chain carboxyl function of the aspartic acid residue.
- **Washing:** Another washing step removes unreacted amino acid and coupling reagents.
- **Repeat Cycle:** The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
- **Cleavage and Final Deprotection:** Once the peptide chain is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups (including the OtBu group on the

D-aspartic acid) are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). The final product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

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References

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